Cas no 83-72-7 (Lawsone)

Lawsone is a natural dye derived from henna (Lawsonia inermis). It exhibits excellent lightfastness and resistance to washing and dry cleaning solvents. This compound's unique properties make it a valuable component for textile applications, particularly in the production of clothing and fabric dyes that require durability and color retention.
Lawsone structure
Lawsone structure
Product Name:Lawsone
CAS No:83-72-7
MF:C10H6O3
MW:174.152842998505
MDL:MFCD00001678
CID:34303
PubChem ID:6755
Update Time:2026-01-29

Lawsone Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxynaphthalene-1,4-dione
    • C.I. 75480~Lawsone
    • lawsone (2-hydroxy-1,4-naphthoquinone)
    • Natural Orange 6
    • 2-Hydroxy-1,4-naphthoquinone
    • C.I. 75480
    • Lawsone
    • 2-Hydroxy-1,4-naphoquinone
    • 2-Hydroxy-1.4-naphthoquinone
    • LAWSONE(P)
    • LAWSONE(RG)
    • 2-Hydroxy-1,4-naphthalenedione
    • 2-Hydroxy-p-naphthoquinone
    • Natural orange 6
    • 2-Hydroxynaphthoquinone
    • Henna
    • Mehendi
    • Mendi
    • Lawson
    • HANA
    • Flower of paradise
    • C.I. Natural Orange 6
    • 1,4-Naphthalenedione, 2-hydroxy-
    • Lawsonia alba
    • Henna leaves
    • 1,4-Naphthoquinone, 2-hydroxy-
    • 2-hydroxy-1,4-dihydronaphthalene-1,4-dione
    • 2-HYDROXY-
    • 1,4-Naphthoquinone, 2-hydroxy- (6CI, 8CI)
    • 2-Hydroxy-1,4-naphthalenedione (ACI)
    • 1,4-Dihydro-1,4-dioxo-2-hydroxynaphthalene
    • Henna (dye)
    • NSC 27285
    • NSC 52500
    • NSC 8625
    • Pakarli
    • Q 0
    • Quino Power 20
    • Quino Power LSN
    • Quinoexter 2014
    • Quinoexter QE 2014
    • MDL: MFCD00001678
    • Inchi: 1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,12H
    • InChI Key: CSFWPUWCSPOLJW-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)C(=O)C(O)=C1
    • BRN: 1565260

Computed Properties

  • Exact Mass: 174.03200
  • Monoisotopic Mass: 174.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.9
  • Molecular Weight: 174.15

Experimental Properties

  • Color/Form: Bright yellow prismatic crystals.
  • Density: 1.2346 (rough estimate)
  • Melting Point: 192-195 °C (dec.) (lit.)
  • Boiling Point: 339.9°C at 760 mmHg
  • Flash Point: 192
  • Refractive Index: 1.5036 (estimate)
  • Solubility: less than 1 mg/mL at 66° F (NTP, 1992)
  • Water Partition Coefficient: 2 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 54.37000
  • LogP: 1.50750
  • Merck: 5393
  • Color index: 75480
  • Solubility: Soluble in water and glacial acetic acid

Lawsone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39-S36/37/39
  • RTECS:QL8200000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature
  • Packing Group:II
  • Risk Phrases:R22; R36; R68

Lawsone Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Lawsone Pricemore >>

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Lawsone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Manganate(4-), chloro[[4,4′,4′′,4′′′-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κ… Solvents: Water ;  25 °C; 15 min, 22 °C
Reference
Selective oxidation of 2-naphthol to 2-hydroxy-1,4-naphthoquinone with hydrogen peroxide catalyzed by 5,10,15,20-tetrakis(p-sulfonatophenyl)porphinatomanganese(III) chloride in aqueous solution.
Hassanein, M.; et al, Catalysis Communications, 2017, 97, 134-137

Production Method 2

Reaction Conditions
Reference
Reaction of 1,4-naphthoquinone α-oxide with hydrochloric and hydrobromic acids
Bobrov, A. I.; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1979, 45(9), 900-1

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Reference
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: tert-Butanol ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Naphtho[2,3-b]furan-4,9-dione synthesis via palladium-catalyzed reverse hydrogenolysis
Li, Jimei; et al, Chemical Communications (Cambridge, 2019, 55(16), 2348-2351

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, 70 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
Reference
Design, synthesis and activity of BBI608 derivatives targeting on stem cells
Zhou, Qifan; et al, European Journal of Medicinal Chemistry, 2018, 151, 39-50

Production Method 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  3 h, 40 °C
1.2 Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II inhibition
Kumar, Balagani Sathish; et al, Bioorganic & Medicinal Chemistry, 2017, 25(4), 1364-1373

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis and antioxidant activity of novel series of naphthoquinone derivatives attached to benzothiophene moiety
Gouda, Moustafa A.; et al, Medicinal Chemistry (Los Angeles, 2013, 3(2), 228-232

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Reactions of N-sulfinylarylamines with 1,4-benzoquinone and 1,4-naphthoquinone: synthesis of N-arylsulfinamoyl quinones and their hydrolysis to hydroxyquinones
Amarasekara, Ananda S.; et al, Journal of the Chemical Society, 1995, (13), 1653-8

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: Carbamide peroxide Solvents: tert-Butanol ;  24 h, rt; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
One-pot Synthesis of 2-Hydroxy-1,4-Naphthoquinone (Lawsone)
Sivakumar, Dhanavel; et al, Current Organic Synthesis, 2019, 16(3), 431-434

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Reference
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Production Method 12

Reaction Conditions
Reference
Photochemistry of 2-arenesulfonyloxy-2-cyclohexenone. A convenient α-arylation of 1,2-cyclohexanediones
Feigenbaum, Alexander; et al, Tetrahedron Letters, 1979, (6), 537-40

Production Method 13

Reaction Conditions
1.1 Reagents: Erbium chloride Solvents: Methanol ,  Water ;  45 min, 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, pH 5 - 6, 60 °C
Reference
Spectral and antibacterial investigations of Er(III) Juglonates
Shinde, Vishwambhar P.; et al, International Journal of ChemTech Research, 2017, 10(3), 740-748

Production Method 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid
Reference
Regiospecific synthesis of hydroxyquinones and related compounds from 3-tert-butoxycyclobutene-1,2-dione
Heerding, Julia M.; et al, Journal of Organic Chemistry, 1991, 56(12), 4048-50

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  o-Xylene
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Preparation of 2-hydroxy-1,4-naphthoquinone
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  15 min, rt; 1 h, 45 - 50 °C; 45 °C → 25 °C
1.2 Solvents: Methanol ,  Water ;  60 °C
Reference
Production method of 2-hydroxynaphthoquinone-1,4
, Poland, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Reference
Quinones. VII. New routes to 2-hydroxy-1,4-naphthaquinones
Baillie, A. C.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (23), 2184-6

Production Method 18

Reaction Conditions
1.1 Solvents: Water
Reference
Oxidative and oxidative-hydrolytic transformations of organic molecules. IV. Oxidative-hydrolytic changes of 2-methyl-1,4-naphthoquinone oxide
Shchukina, L. A.; et al, Zhurnal Obshchei Khimii, 1949, 19, 183-92

Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  50 min, reflux
1.2 Reagents: Sulfuric acid ,  Water ,  Potassium dichromate ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of lawsone as dye
Li, Hong; et al, Advanced Materials Research (Durnten-Zurich, 2012, 550, 550-553

Production Method 20

Reaction Conditions
1.1 Reagents: Acetic anhydride Catalysts: Sulfuric acid ;  8 h, 10 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  30 min, rt; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Discovery of juglone and its derivatives as potent SARS-CoV-2 main proteinase inhibitors
Cui, Jiahua ; et al, European Journal of Medicinal Chemistry, 2021, 225,

Production Method 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium (Polymer-supported RuII-Pheox) Solvents: Dichloromethane ;  2 h, 1 atm, 25 °C
Reference
Aerobic oxidation of dihydroxyarenes substrates catalyzed by polymer-supported RuII-Pheox/silica-gel: a beneficial route for purification of industrial water
Abu-Elfotoh, Abdel-Moneim, Letters in Organic Chemistry, 2022, 19(3), 236-243

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Catalysts: Iron tetraphenylporphyrin chloride Solvents: Methanol
Reference
Oxidation of naphthol with hydroperoxide catalyzed by metalloporphyrins. (II) Mechanism for preparation of 2-hydroxy-1,4-naphthaqinone
Yan, Yan; et al, Gaodeng Xuexiao Huaxue Xuebao, 2000, 21(1), 108-111

Production Method 23

Reaction Conditions
1.1 Reagents: Oxygen ,  Zirconium phosphate Catalysts: Iron(III) phthalocyanine Solvents: 1,4-Dioxane ,  Water
Reference
Supported metalated phthalocyanine as catalyst for oxidation by molecular oxygen. Synthesis of quinones and carbonyl compounds
Villemin, Didier; et al, Synthetic Communications, 2002, 32(10), 1501-1515

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium superoxide Solvents: Toluene ,  Tetrahydrofuran
Reference
Reactivity of potassium superoxide in heterogeneous phase. Oxidation of naphthalenediols to hydroxynaphthoquinones
De Min, Martine; et al, Tetrahedron, 1992, 48(10), 1869-82

Production Method 25

Reaction Conditions
1.1 Reagents: 1-Imino-1H-isoindol-3-amine ,  Oxygen Catalysts: Cobalt (cobalt-exchanged montmorillonite K10) Solvents: 1,4-Dioxane ,  Water ;  6 h, rt
Reference
Activated zeolites and heteropolyacids: an efficient catalysts for the synthesis of triacetoxyaromatic precursors of hydroxyquinones
Hadjila, Dokari; et al, Asian Journal of Chemistry, 2013, 25(11), 6112-6116

Production Method 26

Reaction Conditions
Reference
Example of the reaction at the solid-liquid interface: oxidation of naphthalenediols by potassium superoxide
Vidril-Robert, Daniele; et al, Tetrahedron Letters, 1984, 25(5), 529-32

Production Method 27

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Potassium superoxide Solvents: Dimethylformamide ;  15 min, rt
1.2 15 - 20 h, rt
Reference
An efficient C-C bond cleavage of 1,2-diols using tetraethylammonium superoxide
Singh, Krishna Nand; et al, Indian Journal of Chemistry, 2007, (8), 1347-1351

Production Method 28

Reaction Conditions
Reference
Photochemical reactivity of α-sulfonyloxy enones: an easy method for arylation of 1,2-diketones
Feigenbaum, Alexandre; et al, Journal of Organic Chemistry, 1984, 49(13), 2355-60

Production Method 29

Reaction Conditions
Reference
Oxidation of tetralones by potassium superoxide solubilized by crown ether
Hocquaux, Michel; et al, Tetrahedron Letters, 1984, 25(5), 533-6

Production Method 30

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide ,  Oxygen Catalysts: Polyethylene glycol ,  Rhenium carbonyl Solvents: 1,2-Dimethoxyethane
Reference
Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions
Osowska-Pacewicka, Krystyna; et al, Journal of Organic Chemistry, 1988, 53(4), 808-10

Production Method 31

Reaction Conditions
Reference
Photochemical reaction of 2-bromo-3-methoxy-1,4-naphthoquinone with silylenol ether - one-pot synthesis of polycyclic aromatic compounds
Maruyama, Kazuhiro; et al, Heterocycles, 1981, 16(11), 1963-74

Production Method 32

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
Reference
2-Hydroxy-1,4-naphthoquinone
Fieser, L. F.; et al, Organic Syntheses, 1941, 21, 56-9

Lawsone Raw materials

Lawsone Preparation Products

Lawsone Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:83-72-7)2-Hydroxy-1,4-naphoquinone
Order Number:sfd5926
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Amadis Chemical Company Limited
Gold Member
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(CAS:83-72-7)Lawsone
Order Number:A840637
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):284.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:83-72-7)Lawsone
Order Number:LE17670
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
Price ($):discuss personally
Email:18501500038@163.com

Lawsone Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on Lawsone

Introduction to Lawsone (CAS No. 83-72-7)

Lawsone, a naturally occurring coumarin derivative, is a compound of significant interest in the field of chemobiology and pharmaceutical research. With the chemical formula C9H6O3 and a molecular weight of 162.14 g/mol, Lawsone (CAS No. 83-72-7) is primarily extracted from various plants, including Morinda citrifolia (noni) and Lawsonia inermis (henna). This compound has garnered considerable attention due to its unique chemical properties and potential therapeutic applications.

The structural framework of Lawsone features a coumarin core with an ortho-substituted hydroxyl group, which contributes to its remarkable photoreactivity. This phototoxic property has been extensively studied for its applications in photodynamic therapy (PDT) and as a natural dye. The molecule's ability to absorb UV light and generate reactive oxygen species has opened new avenues in cancer treatment research.

In recent years, Lawsone has been the subject of numerous scientific investigations, particularly in the realm of anticancer and antimicrobial applications. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating oxidative stress pathways. For instance, research published in *Biochemical Pharmacology* in 2022 highlighted that Lawsone effectively inhibits the growth of triple-negative breast cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK.

Beyond oncology, Lawsone has shown promise in combating drug-resistant bacterial infections. A groundbreaking study published in *Antimicrobial Agents and Chemotherapy* in 2023 revealed that Lawsone exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by interfering with bacterial biofilm formation and membrane integrity. This finding underscores the compound's potential as a novel antimicrobial agent in an era where antibiotic resistance is becoming increasingly prevalent.

The photodynamic properties of Lawsone have also been explored for dermatological applications. Research indicates that when exposed to UV light, Lawsone generates singlet oxygen, which selectively damages malignant cells while sparing healthy tissues. This mechanism has led to the development of experimental treatments for skin cancers, such as actinic keratosis. Additionally, its use as a natural dye has been investigated for textile coloring and hair treatment, offering an eco-friendly alternative to synthetic dyes.

The synthesis of Lawsone remains a topic of interest among organic chemists due to its complex structural features. Modern synthetic approaches have focused on developing efficient and sustainable methods for producing this compound on an industrial scale. One notable advancement involves biocatalytic routes using engineered microorganisms, which have significantly improved yield and purity while reducing environmental impact.

In conclusion, Lawsone (CAS No. 83-72-7) is a multifaceted compound with far-reaching implications in medicine and industry. Its photoreactivity, anticancer effects, antimicrobial properties, and natural dye applications make it a cornerstone of contemporary chemobiological research. As scientific understanding advances, the therapeutic potential of Lawsone continues to expand, promising innovative solutions to some of the most pressing challenges in healthcare today.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-72-7)2-Hydroxy-1,4-naphoquinone
sfd5926
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:83-72-7)Lawsone
A840637
Purity:99%
Quantity:100g
Price ($):284.0
Email